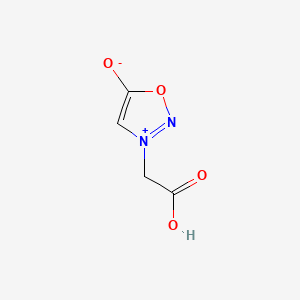

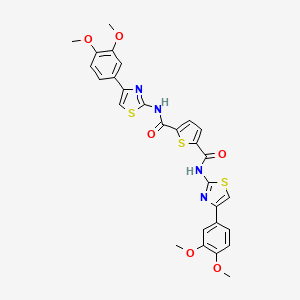

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). These compounds are often used in the production of cellulose derivatives . They are typically characterized by their carboxymethyl groups attached to larger structures .

Synthesis Analysis

The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in the presence of sodium hydroxide . This process is known as carboxymethylation .Molecular Structure Analysis

The molecular structure of carboxymethyl compounds is characterized by the presence of carboxymethyl groups (-CH2-COOH) attached to larger structures . These groups are often attached to cellulose molecules in the case of carboxymethyl cellulose .Chemical Reactions Analysis

Carboxymethyl compounds can undergo a variety of chemical reactions due to the presence of the carboxymethyl group. For example, they can participate in esterification reactions with alcohols .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Properties

- The compound 4-Acetyl-3-(p-anisyl)sydnone, a variant of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, demonstrates interesting structural properties. Its asymmetric unit contains four independent molecules, with the 1,2,3-oxadiazole rings almost planar, forming dihedral angles with attached benzene rings. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, leading to sheet formations in crystals (Fun, Loh, Nithinchandra, & Kalluraya, 2011).

Anticancer Potential

- Research on compounds like 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate reveals potential anticancer properties. It has shown activity against various human tumor cell lines, including central nervous system, renal, lung, and leukemia cell lines. Such findings highlight the potential of structurally similar compounds for therapeutic applications in oncology (Bhosale, Deshpande, & Wagh, 2017).

Supramolecular Chemistry and Crystal Engineering

- The structural analysis of compounds like 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, closely related to this compound, provides insights into supramolecular chemistry. The formation of intermolecular hydrogen bonds and dihedral angles between rings are essential for understanding molecular interactions and crystal engineering (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Synthetic Chemistry and Drug Development

- The synthesis and evaluation of compounds like 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone are crucial in drug development. Such research contributes to the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Mecanismo De Acción

The mechanism of action of carboxymethyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the case of carboxymethyl cellulose, it can bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .

Propiedades

IUPAC Name |

3-(carboxymethyl)oxadiazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-3(8)1-6-2-4(9)10-5-6/h2H,1H2,(H-,5,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYMGVYSSVQNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=[N+]1CC(=O)O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)

![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)

![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)